molecular formula C18H23NO2 B5025182 1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}pyrrolidine

1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}pyrrolidine

Cat. No. B5025182
M. Wt: 285.4 g/mol
InChI Key: IYPPVUXSJHNOLH-UHFFFAOYSA-N
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Description

The compound “1-{2-[2-(1-naphthyloxy)ethoxy]ethyl}pyrrolidine” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . It also has an ether group (an oxygen atom connected to two carbon atoms) and a naphthyl group (a polycyclic aromatic hydrocarbon made up of two fused benzene rings) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, being a cyclic structure, could impart rigidity to the molecule. The ether and naphthyl groups could influence the compound’s polarity and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. Pyrrolidines can participate in a variety of reactions, including substitutions and ring-opening reactions . Ethers, on the other hand, are generally quite stable but can undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ether group could affect its solubility, while the naphthyl group could influence its aromaticity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a drug, the mechanism would involve interaction with biological targets. Without specific information, it’s difficult to predict the exact mechanism .

properties

IUPAC Name

1-[2-(2-naphthalen-1-yloxyethoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-2-8-17-16(6-1)7-5-9-18(17)21-15-14-20-13-12-19-10-3-4-11-19/h1-2,5-9H,3-4,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPPVUXSJHNOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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